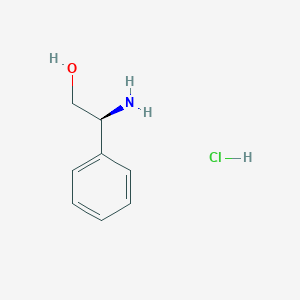

(S)-2-Amino-2-phenylethan-1-ol hydrochloride

Description

(S)-2-Amino-2-phenylethan-1-ol hydrochloride (CAS: 88026-82-8) is a chiral amino alcohol derivative characterized by a phenyl group and hydroxyl/amine functionalities on adjacent carbons. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents .

Properties

IUPAC Name |

(2S)-2-amino-2-phenylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXJJXIDBVLDBZ-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (S)-2-Amino-2-phenylethan-1-ol hydrochloride can be achieved through several methods. One common method involves the resolution of racemic 2-amino-2-phenylethan-1-ol using di-O-p-toluoyltartaric acid, which yields optically pure (S)-2-Amino-2-phenylethan-1-ol . Another method includes the reduction of mandelamide or the opening of styrene oxide with ammonia .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotransformation techniques. For example, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through a biotransformation method, followed by esterification and ammonolysis reactions to obtain the target compound . This method is environmentally friendly and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-phenylethan-1-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(S)-2-Amino-2-phenylethan-1-ol hydrochloride is a chemical compound with a variety of applications in scientific research, particularly in biochemical and chemical processes . Its molecular formula is C8H12ClNO, and it has a molecular weight of 173.64 g/mol .

Scientific Research Applications

- Asymmetric Synthesis: this compound can serve as a chiral auxiliary in asymmetric synthesis. Enantiopure amino alcohols are valuable building blocks for synthesizing complex molecules with specific stereochemistry .

- Pharmaceutical Research: This compound is useful in the development of novel therapeutic agents. For example, it can be used in synthesizing β-arrestin-biased β(2)-adrenoceptor agonists . Enantioenriched positive allosteric modulators (PAMs) of the dopamine D1 receptor (D1R) have been derived from 2-amino-2-phenylethanol derivatives, showing promise for treating neuropsychiatric disorders .

- Catalysis: Amino alcohols and their derivatives are employed as ligands in metal-catalyzed reactions. These ligands help control the stereoselectivity of reactions, making them valuable in synthesizing chiral compounds .

- Building Blocks for Peptides: (S)-(+)-2-Phenylglycinol, a related compound, is used in peptide synthesis .

Case Studies

- Discovery of β-Arrestin-Biased β(2)-Adrenoceptor Agonists:

-

Enantioenrichment of Dopamine D1 Receptor PAMs:

- Researchers have explored the use of chiral auxiliaries derived from pantolactone to enantioenrich optical isomers of dopamine D1 receptor PAMs . The resulting enantiomers showed activity and selectivity for the D1 receptor, indicating their potential in ameliorating cognitive deficits associated with neuropsychiatric diseases .

- Synthesis of Enantiopure Amino Alcohols:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-phenylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Molecular formula: C₈H₁₂ClNO (hydrochloride form) .

- Molecular weight : 173.64 g/mol .

- Stereochemistry : The (S)-configuration at the chiral center determines its enantioselective interactions in synthesis and coordination chemistry .

- Solubility :

- Spectroscopic Data :

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-2-Amino-2-phenylethan-1-ol

Substituted Phenyl Derivatives

Structural Analogues with Modified Backbones

Biological Activity

(S)-2-Amino-2-phenylethan-1-ol hydrochloride, also known as (S)-phenylalaninol hydrochloride, is a chiral amine with significant implications in medicinal chemistry and biological research. This compound serves as a versatile building block in organic synthesis and exhibits notable biological activities, particularly in enzyme modulation and receptor interactions.

- Molecular Formula : CHClNO

- Molecular Weight : 175.64 g/mol

- CAS Number : 88026-82-8

The biological activity of this compound primarily stems from its ability to interact selectively with various enzymes and receptors. Its chiral nature enables it to bind to specific molecular targets, influencing biochemical pathways and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and impacting physiological functions.

Biological Applications

-

Enzyme Modulation :

- The compound is utilized in the study of enzyme mechanisms, particularly in understanding how it affects protein-ligand interactions. For instance, it has been shown to influence the activity of enzymes involved in neurotransmitter metabolism, which is crucial for developing treatments for neurological disorders .

- Pharmaceutical Synthesis :

- Research Studies :

Case Study 1: Neuropsychiatric Applications

In a study investigating the effects of this compound on dopamine receptors, researchers found that the compound exhibited significant allosteric modulation properties. It enhanced the receptor's response to dopamine without acting as an agonist itself, indicating its potential for treating cognitive deficits associated with neuropsychiatric disorders .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit specific enzymes linked to metabolic pathways. The compound demonstrated competitive inhibition against certain targets, suggesting its utility in drug development aimed at metabolic disorders. The IC values obtained from these studies ranged from 50 μM to 200 μM, indicating moderate potency in enzyme inhibition .

Table 1: Summary of Biological Activities

Table 2: Case Study Findings

| Case Study | Findings | IC Value |

|---|---|---|

| Neuropsychiatric Study | Enhanced dopamine receptor response | Not specified |

| Enzyme Inhibition | Competitive inhibition observed | 50 μM - 200 μM |

Q & A

Q. What are the optimal methods for synthesizing (S)-2-Amino-2-phenylethan-1-ol hydrochloride in a laboratory setting?

The synthesis typically involves asymmetric reduction of 2-aminoacetophenone derivatives using chiral catalysts (e.g., enantioselective hydrogenation) to achieve the (S)-configuration. Post-reduction, the product is treated with hydrochloric acid to form the hydrochloride salt. Key parameters include pH control during salt formation and purification via recrystallization using ethanol/water mixtures to enhance enantiomeric purity (>98% ee) .

Q. How can researchers confirm the enantiomeric purity of this compound?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (70:30) with 0.1% trifluoroacetic acid is recommended. Compare retention times with racemic standards or use polarimetry ([α]D²⁵ = +15.2° in methanol) for cross-validation .

Q. What are the critical stability considerations for storing this compound?

The compound is hygroscopic and prone to racemization under acidic or high-temperature conditions. Store at 2–8°C in airtight containers with desiccants. Monitor stability via periodic HPLC analysis; degradation products exceeding 2% within 6 months indicate compromised integrity .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing high-purity this compound?

Density Functional Theory (DFT) simulations predict transition states in asymmetric hydrogenation, guiding catalyst selection (e.g., Ru-BINAP complexes). Molecular dynamics studies assess solvent effects on crystallization, minimizing byproducts like the (R)-enantiomer or unreacted ketone .

Q. What strategies resolve contradictions in reported melting points for this compound?

Discrepancies (e.g., 56–58°C vs. 262°C in literature) arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions and X-ray diffraction (XRD) to confirm crystalline structure. Reproduce synthesis protocols from conflicting studies to isolate variables .

Q. How can impurity profiling identify synthesis-related byproducts in this compound?

Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect common impurities like unreacted 2-aminoacetophenone or racemized enantiomers. Compare with reference standards (e.g., EP impurities cataloged in pharmacopeial guidelines) .

Q. What role does the hydrochloride counterion play in the compound’s biological activity?

The hydrochloride salt enhances aqueous solubility (45 mg/mL at 25°C) and bioavailability. Conduct comparative studies with freebase forms using in vitro assays (e.g., receptor binding). Note that counterion effects may alter pharmacokinetics in preclinical models .

Methodological Challenges

Q. How should researchers address low yields in asymmetric synthesis of this compound?

Optimize catalyst loading (0.5–2 mol%) and hydrogen pressure (50–100 bar). If racemization occurs post-reduction, replace aqueous HCl with gaseous HCl during salt formation to minimize prolonged acidic exposure .

Q. What analytical techniques differentiate between hydrate and anhydrous forms of the hydrochloride salt?

Thermogravimetric analysis (TGA) quantifies water loss (5–10% weight loss at 100°C for hydrates). Pair with Karl Fischer titration for precise moisture content measurement. Structural confirmation via FT-IR (O–H stretch at 3200–3400 cm⁻¹) .

Q. How can researchers validate the compound’s configuration in absence of chiral reference standards?

Use Mosher’s method: Derivatize with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), then analyze via ¹H-NMR. Diastereomeric splitting in proton signals (e.g., benzylic CH) confirms absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.